molecular formula C16H17N3O3 B5361160 2-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)benzamide

2-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)benzamide

Cat. No. B5361160
M. Wt: 299.32 g/mol
InChI Key: JDADSYVZVJWOMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)benzamide, also known as MMB, is a synthetic compound that has been developed for research purposes. MMB is a member of the benzamide family of compounds and is of interest in the scientific community due to its potential use in cancer research.

Mechanism of Action

The mechanism of action of 2-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)benzamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of other proteins, including those that are involved in cancer cell growth and survival. By inhibiting HSP90, this compound disrupts the activity of these proteins, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit tumor cell migration and invasion.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)benzamide is that it is a synthetic compound, which means that it can be easily produced in a laboratory setting. This makes it a cost-effective option for researchers. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving 2-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)benzamide. One area of interest is the development of this compound-based therapies for cancer treatment. Researchers are also investigating the potential of this compound as a diagnostic tool for cancer. In addition, there is interest in exploring the use of this compound in combination with other anti-cancer agents to enhance its effectiveness. Finally, researchers are working to develop new synthetic methods for the production of this compound that could improve its solubility and stability.

Synthesis Methods

The synthesis of 2-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)benzamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 2-methoxy-5-methylbenzene, which is reacted with nitric acid to produce 2-methoxy-5-nitrobenzene. The nitro group is then reduced using a palladium catalyst to produce 2-methoxy-5-aminobenzene. This intermediate is then reacted with phosgene and an amine to produce this compound.

Scientific Research Applications

2-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)benzamide has been found to have potential applications in cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. This compound has been shown to be effective against a range of cancer types, including breast cancer, ovarian cancer, and lung cancer.

properties

IUPAC Name

2-[(2-methoxy-5-methylphenyl)carbamoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-10-7-8-14(22-2)13(9-10)19-16(21)18-12-6-4-3-5-11(12)15(17)20/h3-9H,1-2H3,(H2,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDADSYVZVJWOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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